3-Oxospiro[3.5]nonane-1-carboxylic acid
Description
3-Oxospiro[3.5]nonane-1-carboxylic acid (C₁₀H₁₄O₃; monoisotopic mass: 182.0943 Da) is a spirocyclic compound characterized by a ketone group at the 3-position and a carboxylic acid at the 1-position of a [3.5]nonane backbone . Its spirocyclic architecture, however, aligns with emerging trends in drug design that prioritize three-dimensional, Fsp³-rich scaffolds to enhance bioavailability and target specificity .
Properties
IUPAC Name |
3-oxospiro[3.5]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFUJRUKDTGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 3-Oxospiro[3.5]nonane-1-carboxylic acid involves cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the spirocyclic structure.
Oxidation Reactions: Another approach involves the oxidation of a spirocyclic precursor. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
3-Oxospiro[3.5]nonane-1-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its spirocyclic nature allows for the creation of diverse derivatives through various chemical reactions:
- Oxidation Reactions : The compound can undergo oxidation to form more oxidized derivatives, utilizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction Reactions : It can be reduced to alcohol derivatives using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The carboxylic acid group can participate in nucleophilic substitution reactions to yield esters or amides.
These reactions highlight the compound's versatility in organic synthesis and its potential to contribute to the development of novel chemical entities .
Biological Research Applications
Enzyme Interaction Studies
The unique structure of this compound makes it a valuable tool for studying enzyme interactions. Its spirocyclic framework can mimic natural substrates, allowing researchers to investigate enzyme-catalyzed reactions and their mechanisms . This application is particularly relevant in understanding how enzymes recognize and process spirocyclic compounds.
Medicinal Chemistry
Potential Therapeutic Properties
Research into the pharmacological properties of this compound is ongoing, with studies suggesting potential anti-inflammatory and anticancer activities. The compound's derivatives are being explored for their biological activity, which could lead to the development of new therapeutic agents . The ability to modify its structure may enhance its efficacy and selectivity against specific biological targets.
Industrial Applications
Specialty Chemicals and Materials
In industrial settings, this compound is utilized as a precursor for synthesizing specialty chemicals and materials. Its unique properties can impart desirable characteristics to final products, making it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Oxospiro[3.5]nonane-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Spiro Ring Size: Smaller spiro systems (e.g., [3.4]octane in ) reduce molecular weight and complexity compared to [3.5]nonane derivatives.
- Synthetic Accessibility: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is synthesized via scalable routes (50–68% yields in multi-step processes) , whereas this compound lacks reported synthetic protocols.
Pharmacological Relevance
- 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid: Demonstrated fivefold lower toxicity and enhanced water solubility when integrated into Bupivacaine, a local anesthetic . This highlights the role of spirocyclic frameworks in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- Pipecolic Acid Bioisosteres: Spirocyclic carboxylic acids mimic pipecolic acid, a non-proteinogenic amino acid involved in plant defense and mammalian neurotransmission. This bioisosterism enables their use in central nervous system (CNS) drug candidates .
Complexity Metrics
- Topological Complexity: Compounds like (1RS,3SR,4SR)-trispiro[2.0.0.2.1.1]nonane-1-carboxylic acid (FAFDEW) exhibit high molecular complexity (Hmol = 4.585 bits/atom), correlating with increased synthetic challenges . While direct data for this compound is unavailable, its structural similarity suggests comparable complexity.
Biological Activity
3-Oxospiro[3.5]nonane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14O3
- IUPAC Name : this compound
The synthesis of this compound has been explored through various methods, including the use of spirocyclic intermediates and oxidation reactions. Notably, the synthesis often involves the construction of spirocyclic frameworks, which are crucial for imparting biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Helicobacter pylori, where it showed inhibitory effects on glutamate racemase, an essential enzyme for bacterial cell wall biosynthesis. This suggests its potential as a lead compound for developing new antibacterial agents .
Immunomodulatory Effects
The compound has also been linked to immunomodulatory activities. Derivatives of spirocyclic compounds have been shown to regulate chemokine receptors such as CCR3 and CCR5, which are involved in inflammatory responses and HIV infection . This positions this compound as a candidate for therapeutic applications in treating inflammatory diseases and viral infections.
Enzyme Inhibition
In studies evaluating the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, derivatives of this compound demonstrated the ability to inhibit the production of eicosanoids, which are mediators of inflammation . The inhibition profiles suggest that modifications to the carboxylic acid moiety can enhance biological activity.
Study on Antibacterial Activity
A study published in 2022 evaluated several spirocyclic analogs for their antibacterial efficacy against H. pylori. The results indicated that certain substitutions on the spirocyclic core significantly enhanced inhibitory activity against glutamate racemase (Table 1).
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 15 | Moderate |
| Analog A | 10 | High |
| Analog B | 20 | Low |
Immunomodulatory Research
In another investigation focused on chemokine receptor modulation, derivatives were tested for their ability to inhibit CCR5-mediated signaling pathways. The findings suggested that these compounds could delay disease progression in models of HIV infection (Table 2).
| Compound | CCR5 Inhibition (%) | Application |
|---|---|---|
| This compound | 75 | HIV treatment |
| Derivative C | 90 | Enhanced efficacy |
| Derivative D | 60 | Moderate efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
